molecular formula C10H12N4O B2539530 6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2195879-25-3

6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No. B2539530
CAS RN: 2195879-25-3
M. Wt: 204.233
InChI Key: OBGLVEWJNVJPBK-UHFFFAOYSA-N
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Description

6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first discovered in the late 1990s and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Anticancer Agents Synthesis

Compounds with structural similarities to "6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one" have been explored for their potential as anticancer agents. For instance, the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are known mitotic inhibitors with significant antitumor activity in mice, demonstrates the interest in developing compounds that can affect cell division and potentially offer therapeutic benefits against cancer. These synthetic pathways highlight the ongoing research into compounds that could inhibit mitotic processes, suggesting a possible avenue for the application of the queried compound in cancer research (Temple et al., 1987).

Heterocyclic Synthesis for Biological Activity

Heterocyclic compounds play a crucial role in medicinal chemistry, with various applications in developing new therapeutic agents. The synthesis of pyrazoline and pyrazole derivatives from compounds structurally related to "this compound" has been reported, along with their in vitro biological activity. This suggests potential research applications of such compounds in studying biological activities and developing new drugs (Ziegler et al., 1988).

Corrosion Inhibition

Research on pyranopyrazole derivatives, including those with structural elements similar to the queried compound, has shown their effectiveness as corrosion inhibitors. This application is crucial in industrial contexts, particularly for protecting metals during processes like pickling. The synthesis and evaluation of these compounds underscore their potential utility beyond pharmaceuticals, demonstrating their versatility in industrial applications (Dohare et al., 2017).

Green Chemistry Applications

The compound's structural framework suggests its potential utility in green chemistry applications, such as solvent-free syntheses of heterocyclic compounds. Studies have highlighted efficient methods for preparing pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, emphasizing the importance of developing environmentally friendly synthetic routes. This approach aligns with the broader goals of sustainability and minimal environmental impact in chemical synthesis (Al-Matar et al., 2010).

properties

IUPAC Name

6-methyl-2-(2-pyrazol-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-9-3-4-10(15)14(12-9)8-7-13-6-2-5-11-13/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGLVEWJNVJPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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